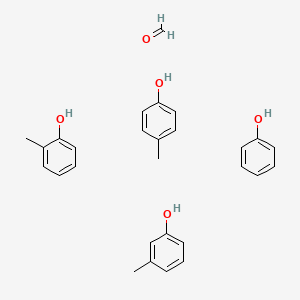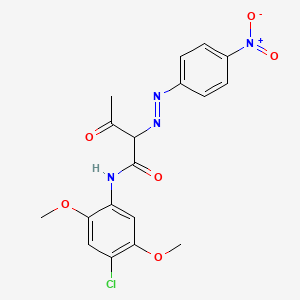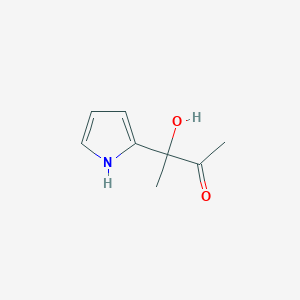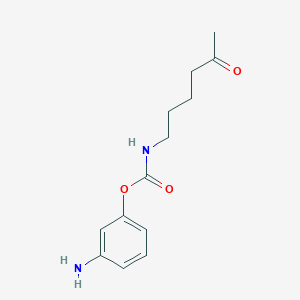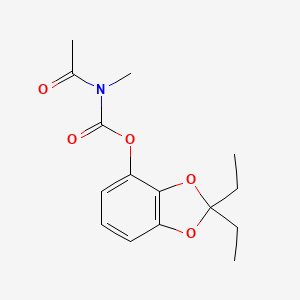
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzodioxole ring substituted with diethyl groups and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate typically involves the reaction of 2,2-diethyl-1,3-benzodioxole with N-acetyl-N-methylcarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and advanced purification techniques. The process involves the careful control of reaction parameters, such as temperature, pressure, and concentration of reactants, to optimize the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-benzodioxol-4-yl methylcarbamate: Similar in structure but with dimethyl groups instead of diethyl groups.
2,2-Dimethyl-1,3-benzodioxol-4-yl acetyl(allyl)carbamate: Contains an allyl group instead of a methyl group.
Uniqueness
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective .
Properties
CAS No. |
40374-14-9 |
|---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate |
InChI |
InChI=1S/C15H19NO5/c1-5-15(6-2)20-12-9-7-8-11(13(12)21-15)19-14(18)16(4)10(3)17/h7-9H,5-6H2,1-4H3 |
InChI Key |
NQQWCDMYWSQASG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC2=C(O1)C(=CC=C2)OC(=O)N(C)C(=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


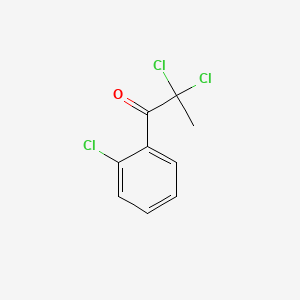
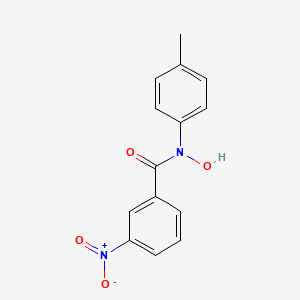
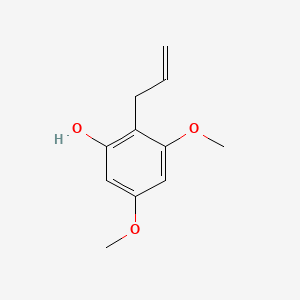

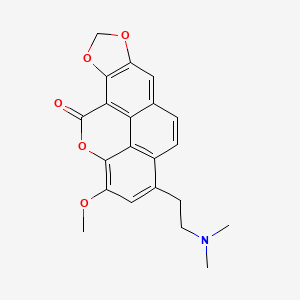
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)

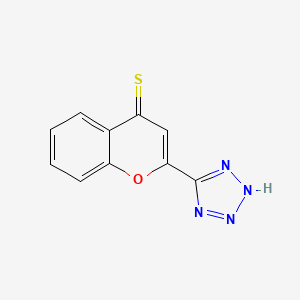
![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)

